molecular formula C17H20O6 B1676885 Mycophenolic acid CAS No. 24280-93-1

Mycophenolic acid

カタログ番号: B1676885
CAS番号: 24280-93-1
分子量: 320.3 g/mol
InChIキー: HPNSFSBZBAHARI-RUDMXATFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mycophenolic acid (MPA) is a secondary metabolite derived from several Penicillium species, including P. brevicompactum and P. roqueforti . Structurally, it is a polyketide with a 2-methoxy-6-methyl-1,4-benzoquinone core and a side chain containing a conjugated diene. MPA is a potent, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides . By blocking IMPDH, MPA depletes intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), thereby inhibiting DNA replication and lymphocyte proliferation .

MPA is clinically used as an immunosuppressant in organ transplantation and autoimmune diseases, primarily as its prodrugs mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) . It exhibits high plasma protein binding (97–99%), primarily to albumin, and undergoes hepatic glucuronidation to form the inactive metabolite this compound glucuronide (MPAG) and a minor active acyl glucuronide metabolite . Its pharmacokinetics are influenced by factors such as hypoalbuminemia and renal impairment, necessitating therapeutic drug monitoring (TDM) .

準備方法

Synthetic Routes and Reaction Conditions: Mycophenolic acid can be synthesized through various chemical routes. One common method involves the fermentation of Penicillium species, which naturally produce this compound as a secondary metabolite . The compound can then be extracted and purified using techniques such as high-performance liquid chromatography .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound. Advanced formulation techniques, such as micronization and solid dispersion creation, are employed to enhance the solubility and bioavailability of this compound .

化学反応の分析

Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form salts to improve its solubility and bioavailability .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups.

Major Products: The major products formed from these reactions include this compound glucuronide and this compound acyl-glucuronide, which are metabolites of this compound .

科学的研究の応用

Mycophenolic acid (MPA) is an immunosuppressant drug with applications in preventing organ rejection and treating certain autoimmune diseases . It functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis, which is essential for lymphocyte proliferation . MPA's mechanism of action gives it antifungal, antibacterial, antiviral, and immunosuppressive properties .

Scientific Research Applications

MPA has garnered interest due to its immunosuppressive properties and is now being explored for various applications:

  • Organ Transplantation: MPA is a primary immunosuppressive agent used to prevent organ rejection in kidney transplant recipients . It is often used in combination with cyclosporine and corticosteroids as a triple therapy . Mycophenolate mofetil (MMF), a prodrug of MPA, is also commonly prescribed to prevent organ rejection .
  • Autoimmune and Rheumatologic Disorders: MPA's ability to inhibit lymphocyte proliferation makes it useful in treating autoimmune and rheumatologic disorders, particularly those with renal involvement, such as lupus nephritis .
  • Psoriasis Treatment: Oral MPA therapy has been investigated for treating moderate to severe psoriasis and has been found to be both safe and effective . There is also potential for topical MPA in treating psoriasis .
  • Other Autoimmune Diseases: There is growing interest in the potential benefits of fingolimod, which was developed through research on fungal compounds with immunosuppressant activity, for treating other autoimmune disorders beyond multiple sclerosis, including stroke and amyotrophic lateral sclerosis .

This compound and Lupus Nephritis

This compound is a widely used immunosuppressive medication for treating lupus nephritis (LN) . Studies have shown mycophenolate mofetil (MMF) to be as effective as intravenous cyclophosphamide in reducing urine protein/creatinine ratio and stabilizing serum creatinine in patients with LN . MMF at a dosage of 2 g/day has also been shown to be more effective than azathioprine at 2 mg/kg/day for maintenance therapy .

This compound as an Immunosuppressant

MPA functions as a non-competitive, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase . By inhibiting IMPDH, MPA suppresses purine nucleotide synthesis in lymphocytes, which is necessary for cell mitosis . MPA's immunosuppressive activity is stronger than that of azathioprine, an older anti-proliferative drug .

Factors Influencing MPA Pharmacokinetics

Several factors can interfere with the pharmacokinetics of MPA, including:

  • Interpatient variability
  • Coadministration of other immunosuppressive agents
  • Post-transplant period
  • Renal function
  • Dose

The marked variability in this compound/glucuronide pharmacokinetics occurring early post-transplant was greater in cyclosporin (12–18-fold) than in tacrolimus (four- to fivefold) treated patients . Concomitant cyclosporin was associated with total this compound concentrations approximately half that of tacrolimus . Patients with marked renal impairment had the highest free fractions reported to date . The exposure to unbound this compound was significantly related to infections and haematological toxicity .

類似化合物との比較

IMPDH Inhibitors

MPA is compared to other IMPDH inhibitors in terms of mechanisms, efficacy, and clinical applications (Table 1).

Table 1: Comparison of IMPDH Inhibitors

Compound Source/Type Mechanism Key Findings References
Mycophenolic acid Penicillium spp. Inhibits IMPDH and GMP synthetase Used in immunosuppression; phase I trials in multiple myeloma
Tiazofurin Synthetic IMPDH inhibitor Orphan Drug for CML; high toxicity halted development
Virazole (Ribavirin) Synthetic IMPDH inhibition; antiviral Similar GTP depletion as MPA in lymphoma cells; used for viral infections
AVN-944 Synthetic IMPDH inhibitor Phase I trials for hematologic malignancies; better toxicity profile
  • Tiazofurin: Demonstrated efficacy in chronic myelogenous leukemia (CML) but was discontinued due to severe toxicity (e.g., neurotoxicity) .
  • Virazole : Shares MPA’s IMPDH inhibition but is primarily antiviral. In L5178Y lymphoma cells, both MPA and virazole deplete GTP and dGTP, but virazole also increases uridine triphosphate (UTP) and cytidine triphosphate (CTP) .
  • AVN-944 : A newer IMPDH inhibitor with a favorable safety profile, currently in trials for hematologic cancers .

Fungal Metabolites

MPA is compared to other fungal-derived compounds with bioactive properties (Table 2).

Table 2: Comparison of Fungal Metabolites

Compound Source Bioactivity Key Findings References
This compound Penicillium spp. Immunosuppressant; antifungal Inhibits Peronophythora litchii (EC₅₀ = 11.1 µg/mL)
Patulin Penicillium spp. Mycotoxin; antimicrobial Toxic to mammals; limited therapeutic use
Ascofuranone Ascochyta spp. Antiprotozoal; antitumor Targets trypanosome alternative oxidase
Viriditoxin Penicillium spp. Antibacterial Active against Gram-positive bacteria
  • Patulin : A mycotoxin with antimicrobial properties but high toxicity in humans, limiting its clinical utility .
  • Ascofuranone: Effective against Trypanosoma brucei by inhibiting mitochondrial respiration, unlike MPA’s nucleotide blockade .
  • Viriditoxin: Exhibits antibacterial activity but lacks MPA’s immunosuppressive effects .

Structural Derivatives and Analogs

MPA derivatives have been synthesized to enhance bioavailability or target-specific pathologies (Table 3).

Table 3: Comparison of MPA Derivatives

Compound Modification Bioactivity Key Findings References
Penic acid D Marine fungal derivative Weak antibacterial Active against E. coli and A. baumannii
Thiazolyl-MPA Thiazole conjugation Anti-Toxoplasma gondii Induces tachyzoite-to-bradyzoite differentiation
Mycophenolic adenine dinucleotide Dinucleotide analog Enhanced IMPDH inhibition Preclinical evaluation for anticancer activity
Tenuazonic acid Hybrid scaffold Neuroprotective Outperformed MPA in Alzheimer’s drug screening
  • Penic acid D : A marine fungal derivative with weak antibacterial activity (MIC = 0.075 µg/mL for P. litchii) .
  • Thiazolyl-MPA : Conjugation with thiazole enhances antiparasitic activity against Toxoplasma gondii .

Key Research Findings

Antifungal Activity: MPA inhibits Peronophythora litchii sporulation and hyphal growth (EC₅₀ = 11.1 µg/mL), though it is fungistatic rather than fungicidal .

Synergistic Effects : MPA enhances inhibition of MERS-CoV papain-like protease when combined with thiopurines (6MP/6TG) or N-ethylmaleimide (NEM), with synergy coefficients (α) of 0.73 and 0.22, respectively .

Pharmacokinetics : Free MPA (fMPA) levels correlate with adverse effects in transplant patients. An fMPA-AUC₀–₁₂ threshold >0.405 µg·h/mL predicts toxicity .

Oncologic Potential: MPA synergizes with imatinib in CML and is in phase I trials for multiple myeloma .

生物活性

Mycophenolic acid (MPA) is a potent immunosuppressive agent primarily used in organ transplantation to prevent rejection. Its biological activity is largely attributed to its mechanism of action as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of purine nucleotides. This article explores the biological activity of MPA, including its pharmacokinetics, therapeutic applications, and case studies that highlight its efficacy and safety.

Inhibition of IMPDH
MPA selectively inhibits IMPDH, leading to a decrease in guanosine nucleotide synthesis. This inhibition is particularly effective in T- and B-lymphocytes, which rely heavily on the de novo pathway for proliferation. By arresting the cell cycle at the G1/S interface, MPA suppresses lymphocyte proliferation and cytokine production, ultimately reducing immune responses .

Pharmacokinetics
MPA exhibits complex pharmacokinetics characterized by high protein binding (over 98% bound to albumin) and extensive metabolism via glucuronidation. The major metabolite, this compound glucuronide (MPAG), is pharmacologically inactive, while the acyl glucuronide metabolite retains some activity . The pharmacokinetic profile can vary significantly among patients due to factors such as renal function and concurrent medications.

Therapeutic Applications

MPA is primarily indicated for:

  • Organ Transplantation : Used to prevent acute rejection in kidney transplants and other solid organ transplants.
  • Autoimmune Disorders : Effective in treating conditions like lupus nephritis, where it helps manage disease activity by suppressing the immune response .

Data Table: Pharmacokinetic Parameters

ParameterValueNotes
Protein Binding>98%Primarily bound to albumin
Major MetaboliteMPAGInactive; accounts for most plasma concentration
Acyl GlucuronideActiveExhibits similar activity to MPA
AUC Ratio (MPA:MPAG:AcMPAG)1:24:0.28At steady state

Case Studies

  • Kidney Transplant Recipients
    A study involving 42 renal transplant recipients demonstrated significant variability in MPA pharmacokinetics based on concomitant immunosuppressive therapy (cyclosporine vs. tacrolimus). Patients on cyclosporine exhibited a 12-18 fold variability in MPA concentrations compared to 4-5 fold in those on tacrolimus . The study emphasized the importance of therapeutic drug monitoring to optimize dosing and minimize toxicity.
  • Lupus Nephritis Treatment
    In a meta-analysis of 16 studies encompassing 433 patients with lupus nephritis, MPA was shown to be non-inferior to cyclophosphamide for induction therapy. The maintenance phase indicated that a dose of 2 g/day of MPA was more effective than azathioprine . This highlights MPA's role not only in transplantation but also in managing autoimmune conditions.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for measuring mycophenolic acid (MPA) concentrations in biological samples?

  • Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for plasma or urine samples. Include calibration curves using deuterated internal standards (e.g., MPA-d3) to minimize matrix effects. Ensure reproducibility by adhering to FDA bioanalytical guidelines for accuracy (±15% deviation) and precision (CV <20%) . For urine samples, acid hydrolysis is recommended to quantify total MPA glucuronide metabolites .

Q. How should researchers design in vitro studies to assess MPA's inhibition of inosine monophosphate dehydrogenase (IMPDH)?

  • Methodological Answer : Use purified IMPDH isoforms (IMPDH1 and IMPDH2) in enzyme activity assays with varying MPA concentrations (0.1–10 µM). Monitor NAD⁺ reduction spectrophotometrically at 340 nm. Include positive controls (e.g., ribavirin) and negative controls (enzyme-free reactions). Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). Validate findings with lymphocyte proliferation assays to correlate enzyme inhibition with functional immunosuppression .

Q. What are the key considerations for ensuring reproducibility in MPA production via fungal fermentation?

  • Methodological Answer : Optimize Penicillium brevicompactum culture conditions with controlled variables: pH (5.5–6.5), temperature (25–28°C), and agitation rate (150–200 rpm). Use a defined medium with carbon/nitrogen ratios adjusted for secondary metabolite production. Monitor MPA yield via HPLC and confirm batch consistency using statistical tools (e.g., ANOVA for inter-batch variability). Report detailed metadata, including strain lineage and fermentation duration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for MPA in transplant patients?

  • Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like albumin levels, renal function, and concomitant drugs (e.g., calcineurin inhibitors). Use Bayesian estimation to individualize dosing regimens. Address discrepancies between plasma and oral fluid concentrations by validating sampling protocols (e.g., time-matched collections) and considering protein-binding variations .

Q. What strategies are effective for optimizing MPA biosynthesis through metabolic engineering?

  • Methodological Answer : Overexpress rate-limiting enzymes (e.g., polyketide synthase) in P. brevicompactum using CRISPR-Cas8. Apply response surface methodology (RSM) to optimize precursor availability (e.g., methionine, glycine) and reduce feedback inhibition. Analyze flux using ¹³C metabolic flux analysis (MFA) and compare with wild-type strains. Validate enhancements via comparative proteomics and transcriptomics .

Q. How should researchers interpret conflicting data on MPA's immunomodulatory effects in non-transplant models?

  • Methodological Answer : Conduct dose-response studies in animal models (e.g., murine lupus) with rigorous controls for genetic background and microbiota. Use multi-omics approaches (e.g., single-cell RNA sequencing) to identify off-target effects on non-lymphocyte populations. Reconcile discrepancies by meta-analysis of published datasets, applying heterogeneity tests (e.g., I² statistic) to assess study variability .

Q. Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-exposure relationships in MPA therapeutic drug monitoring (TDM)?

  • Methodological Answer : Use multivariate regression to correlate MPA area-under-the-curve (AUC) with clinical outcomes (e.g., rejection rates, infection). Apply receiver operating characteristic (ROC) curves to define target AUC thresholds (e.g., 30–60 mg·h/L). For sparse sampling, employ limited sampling strategies (LSS) with Bayesian forecasting .

Q. How should researchers handle missing data in longitudinal MPA pharmacokinetic studies?

  • Methodological Answer : Implement multiple imputation (MI) with chained equations (MICE) to preserve statistical power. Validate imputed datasets via sensitivity analysis comparing complete-case and MI results. Report missing data patterns (e.g., missing at random, MAR) using Little’s MCAR test .

Q. Ethical & Methodological Compliance

Q. What ethical approvals are required for clinical studies involving MPA in transplant recipients?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed inclusion criteria (e.g., age, graft type) and informed consent forms. For pediatric populations, ensure assent procedures and justify risks/benefits in vulnerable cohorts. Adhere to CONSORT guidelines for randomized trials and STROBE for observational studies .

Q. How can researchers ensure compliance with journal requirements when publishing MPA-related data?

  • Methodological Answer : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) and chemical structures in ChemSpider. Follow journal-specific table formatting (e.g., Arabic numbering, horizontal lines only) and figure resolutions (≥300 dpi for images). Cite primary literature over reviews, and avoid referencing non-peer-reviewed sources .

特性

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041070
Record name Mycophenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 3.55e-02 g/L
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24280-93-1, 483-60-3
Record name Mycophenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24280-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mycophenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mycophenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mycophenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mycophenolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141°C, 141 °C
Record name Mycophenolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mycophenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Mycophenolic acid
Mycophenolic acid
Mycophenolic acid
Mycophenolic acid
Mycophenolic acid
Mycophenolic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。